N,N-Diphenyl-2-naphthylamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-Diphenyl-2-naphthylamine-related compounds involves various methods, including the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to create functionalized 1-naphthylamines with high yields and selectivity (Su et al., 2019). This process highlights the efficiency and versatility of modern synthetic approaches in generating naphthylamine derivatives.
Molecular Structure Analysis
The molecular structure of N,N-Diphenyl-2-naphthylamine derivatives has been extensively studied, revealing complex arrangements and interactions. For instance, the crystal structure of N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine (NPB) shows coplanar biphenyl groups and naphthyl-to-naphthyl π–π interactions, indicating the compound's potential in electronic applications due to its stable and conductive molecular architecture (Jung‐An Cheng & Pi‐Ju Cheng, 2010).
Chemical Reactions and Properties
Naphthylamine-based compounds participate in various chemical reactions, including electron transport and oxidative coupling, which are critical for their application in organic electronics. Notably, Naphthalene-1,8-diylbis(diphenylmethylium) has been used as a two-electron oxidant for the synthesis of benzidines through oxidative self-coupling of N,N-dialkylanilines, demonstrating the compounds' reactivity and potential for creating complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2006).
Physical Properties Analysis
The physical properties of N,N-Diphenyl-2-naphthylamine and its derivatives are characterized by their solid-state structures and photophysical properties. Research indicates that these compounds exhibit tunable and polarity-sensitive fluorescence emission, which can be applied in imaging lipid droplets in cells and monitoring cellular growth. This application is facilitated by the compounds' electronic donor-acceptor structures and large Stokes shifts, highlighting their potential in biological imaging and materials science (Su et al., 2019).
Chemical Properties Analysis
The chemical properties of N,N-Diphenyl-2-naphthylamine derivatives, such as their ability to undergo nucleophilic substitution and participate in electron-transfer reactions, underscore their versatility and potential in synthetic chemistry. The electron transport abilities of certain naphthylamine-based compounds suggest their usefulness in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Tse, Kwok, & So, 2006).
Scientific Research Applications
1. Environmental Science: Removal of Naphthol and Naphthylamine from Water
- Summary of the Application : Naphthol and naphthylamine, important naphthalene derivatives, are widely used as dye intermediates. Their presence in water systems can pose risks to the environment and public health due to their carcinogenicity . In this study, mesoporous polymers prepared by β-cyclodextrin derivatives and tetrafluoroterephthalonitrile were used to adsorb 1-naphthylamine, 2-naphthylamine, 1-naphthol, and 2-naphthol from water .
- Methods of Application : The impact of adsorption time, initial concentration of naphthol and naphthylamine, and temperature on the adsorption efficiency of the four polymers were explored separately . The polymers can be effortlessly regenerated by a gentle and simple washing procedure with little reduction in performance .
- Results or Outcomes : The four polymers present fast adsorption kinetics toward naphthol and naphthylamine, attaining 93100% of adsorption equilibrium uptake for 1-naphthol, 1-naphthylamine, 2-naphthylamine in 15 min, and 8790% of equilibrium uptake for 2-naphthol in 15 min . The maximum adsorption capacities of 1-naphthylamine, 2-naphthylamine, 1-naphthol, and 2-naphthol are 189.9 mg/g, 82.8 mg/g, 137.7 mg/g, and 88.7 mg/g, respectively .
2. Organic Chemistry: Synthesis of N-Phenylphenothiazine Derivatives
- Summary of the Application : N-Phenylphenothiazine, an inexpensive, highly reductive, and oxygen-tolerant organophotocatalyst, has shown potential in various challenging photochemical transformations . In this study, a general and straightforward method was reported to access structurally diverse N-phenylphenothiazine derivatives .
- Methods of Application : The introduction of a 2-naphthylamine moiety with an extended π-system and an amine group led to the variation of spectral characterization . The formed N-arylation products displayed competitive catalytic activity in challenging transformations .
- Results or Outcomes : The study demonstrated that the formed N-arylation products with good efficacy and chemo/site-control displayed competitive catalytic activity in challenging transformations .
3. Industrial Chemistry: Production of Dyes
- Summary of the Application : N,N-Diphenyl-2-naphthylamine is used in the production of dyes . Its presence in water systems can pose risks to the environment and public health due to their carcinogenicity .
- Methods of Application : The specific methods of application or experimental procedures in the production of dyes using N,N-Diphenyl-2-naphthylamine are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained in the production of dyes using N,N-Diphenyl-2-naphthylamine are not detailed in the available resources .
4. Organic Chemistry: Electrochemical Phenothiazination of Naphthylamines
- Summary of the Application : N-Phenylphenothiazine, an inexpensive, highly reductive, and oxygen-tolerant organophotocatalyst, has exhibited potential in various challenging photochemical transformations . In this study, a general and straightforward method was reported to access structurally diverse N-phenylphenothiazine derivatives .
- Methods of Application : The introduction of a 2-naphthylamine moiety with an extended π-system and an amine group led to the variation of spectral characterization . The formed N-arylation products displayed competitive catalytic activity in challenging transformations .
- Results or Outcomes : The study demonstrated that the formed N-arylation products with good efficacy and chemo/site-control displayed competitive catalytic activity in challenging transformations .
5. Industrial Chemistry: Production of Dyes
- Summary of the Application : N,N-Diphenyl-2-naphthylamine is used in the production of dyes . Its presence in water systems can pose risks to the environment and public health due to their carcinogenicity .
- Methods of Application : The specific methods of application or experimental procedures in the production of dyes using N,N-Diphenyl-2-naphthylamine are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes obtained in the production of dyes using N,N-Diphenyl-2-naphthylamine are not detailed in the available resources .
Safety And Hazards
Future Directions
The future directions of N,N-Diphenyl-2-naphthylamine are not explicitly mentioned in the available resources .
Relevant Papers There are several papers that discuss N,N-Diphenyl-2-naphthylamine. One paper discusses its electron transport abilities . Another paper discusses its use as a matrix for imaging of small-molecule metabolites .
properties
IUPAC Name |
N,N-diphenylnaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYDYNGPYMOCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989223 | |
Record name | N,N-Diphenylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diphenyl-2-naphthylamine | |
CAS RN |
6940-30-3 | |
Record name | NSC37624 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diphenylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80989223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diphenyl-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.